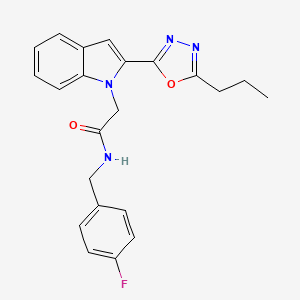![molecular formula C25H22ClN3O4 B11280789 2-[2-Amino-5-(3-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-[(2-chlorobenzyl)oxy]phenol](/img/structure/B11280789.png)
2-[2-Amino-5-(3-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-[(2-chlorobenzyl)oxy]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-AMINO-5-(3-METHOXYPHENOXY)-6-METHYLPYRIMIDIN-4-YL]-5-[(2-CHLOROPHENYL)METHOXY]PHENOL is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with amino, methoxy, and chlorophenyl groups, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-AMINO-5-(3-METHOXYPHENOXY)-6-METHYLPYRIMIDIN-4-YL]-5-[(2-CHLOROPHENYL)METHOXY]PHENOL typically involves multi-step organic reactions
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis on a large scale.
Chemical Reactions Analysis
Types of Reactions
2-[2-AMINO-5-(3-METHOXYPHENOXY)-6-METHYLPYRIMIDIN-4-YL]-5-[(2-CHLOROPHENYL)METHOXY]PHENOL can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.
Reduction: The nitro groups, if present, can be reduced to amino groups.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methoxy groups can yield phenolic compounds, while reduction of nitro groups can yield amino derivatives.
Scientific Research Applications
2-[2-AMINO-5-(3-METHOXYPHENOXY)-6-METHYLPYRIMIDIN-4-YL]-5-[(2-CHLOROPHENYL)METHOXY]PHENOL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-AMINO-5-(3-METHOXYPHENOXY)-6-METHYLPYRIMIDIN-4-YL]-5-[(2-CHLOROPHENYL)METHOXY]PHENOL involves its interaction with specific molecular targets and pathways. The amino and methoxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The chlorophenyl group may also contribute to the compound’s overall biological activity by interacting with hydrophobic regions of target molecules.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-methoxyphenol: Shares the methoxy and amino functional groups but lacks the pyrimidine core and chlorophenyl group.
Aminopyrimidine: Contains the pyrimidine core with amino substitution but lacks the methoxy and chlorophenyl groups.
Uniqueness
2-[2-AMINO-5-(3-METHOXYPHENOXY)-6-METHYLPYRIMIDIN-4-YL]-5-[(2-CHLOROPHENYL)METHOXY]PHENOL is unique due to its combination of functional groups and the specific arrangement of these groups around the pyrimidine core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H22ClN3O4 |
|---|---|
Molecular Weight |
463.9 g/mol |
IUPAC Name |
2-[2-amino-5-(3-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-[(2-chlorophenyl)methoxy]phenol |
InChI |
InChI=1S/C25H22ClN3O4/c1-15-24(33-19-8-5-7-17(12-19)31-2)23(29-25(27)28-15)20-11-10-18(13-22(20)30)32-14-16-6-3-4-9-21(16)26/h3-13,30H,14H2,1-2H3,(H2,27,28,29) |
InChI Key |
OWOKTSKENCEUEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)C2=C(C=C(C=C2)OCC3=CC=CC=C3Cl)O)OC4=CC=CC(=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-1-[3-(3-methylbutoxy)phenyl]-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11280707.png)


![4-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-isopropylphenyl)butanamide](/img/structure/B11280722.png)
![14-[(2,6-dichlorophenyl)methyl]-17-oxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one](/img/structure/B11280725.png)
![1-{4-[4-(2,3-Dimethylphenyl)piperazino]-4-oxobutyl}-4-methylthieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one](/img/structure/B11280730.png)
![4-[4-(3-methylbutyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]-N-(2-phenylethyl)butanamide](/img/structure/B11280740.png)
![3-propyl-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11280749.png)

![N-(3-methylphenyl)-4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide](/img/structure/B11280759.png)
![2-(4-{4-[(3-chloro-4-methylphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol](/img/structure/B11280763.png)
![N-(4-{7-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)pentanamide](/img/structure/B11280775.png)
![1-[(2-Fluorophenyl)methyl]-3'-(3-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11280780.png)

